molecular formula C15H13F6N5O2 B11698009 1-[4-({4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)phenyl]ethanone

1-[4-({4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)phenyl]ethanone

Cat. No.: B11698009
M. Wt: 409.29 g/mol
InChI Key: CDUUHIQFVLVPDY-UHFFFAOYSA-N
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Description

1-[4-({4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)phenyl]ethanone is a complex organic compound characterized by its unique structure, which includes a hexafluoropropan-2-yl group, a triazinyl group, and an ethanone moiety

Preparation Methods

The synthesis of 1-[4-({4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)phenyl]ethanone involves multiple steps. The key steps include the formation of the triazinyl group, the introduction of the hexafluoropropan-2-yl group, and the final coupling with the ethanone moiety. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity.

Chemical Reactions Analysis

1-[4-({4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the triazinyl and phenyl groups, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-[4-({4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)phenyl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-({4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hexafluoropropan-2-yl group is known to enhance the compound’s stability and reactivity, while the triazinyl group can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1-[4-({4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)phenyl]ethanone can be compared with similar compounds such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent and reagent in organic synthesis.

    Triazine derivatives: These compounds are widely used in agriculture as herbicides and in various industrial applications.

    Phenyl ethanone derivatives: Commonly used in the synthesis of pharmaceuticals and fine chemicals. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H13F6N5O2

Molecular Weight

409.29 g/mol

IUPAC Name

1-[4-[[4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-(methylamino)-1,3,5-triazin-2-yl]amino]phenyl]ethanone

InChI

InChI=1S/C15H13F6N5O2/c1-7(27)8-3-5-9(6-4-8)23-12-24-11(22-2)25-13(26-12)28-10(14(16,17)18)15(19,20)21/h3-6,10H,1-2H3,(H2,22,23,24,25,26)

InChI Key

CDUUHIQFVLVPDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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